1-Chloro-3,5-bis(trichloromethyl)benzene
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Overview
Description
1-Chloro-3,5-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H3Cl7. It is known for its high chlorine content and is used in various chemical applications. This compound is characterized by the presence of a chlorine atom and two trichloromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-bis(trichloromethyl)benzene can be synthesized through the chlorination of 1,3-bis(trichloromethyl)benzene. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction is carried out in specialized reactors equipped with safety measures to handle the highly reactive chlorine gas .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,5-bis(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The trichloromethyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions typically produce carboxylic acids or other oxidized compounds .
Scientific Research Applications
1-Chloro-3,5-bis(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving the effects of chlorinated organic compounds on biological systems.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3,5-bis(trichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in reactions that modify the structure and function of other molecules. The trichloromethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Benzotrichloride (α,α,α-Trichlorotoluene): Similar in structure but lacks the chlorine atom on the benzene ring.
1,3-Bis(trichloromethyl)benzene: Lacks the chlorine atom at the 1-position.
1,4-Bis(trichloromethyl)benzene: Similar but with trichloromethyl groups at different positions on the benzene ring.
Uniqueness: 1-Chloro-3,5-bis(trichloromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both a chlorine atom and trichloromethyl groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
60047-42-9 |
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Molecular Formula |
C8H3Cl7 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1-chloro-3,5-bis(trichloromethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H |
InChI Key |
WGYHFKVJCNESGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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